molecular formula C18H26O3 B2652221 methyl (E)-3-[4-(octyloxy)phenyl]-2-propenoate CAS No. 99196-57-3

methyl (E)-3-[4-(octyloxy)phenyl]-2-propenoate

Cat. No.: B2652221
CAS No.: 99196-57-3
M. Wt: 290.403
InChI Key: WICDVRPXTPVVCE-SDNWHVSQSA-N
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Description

Methyl (E)-3-[4-(octyloxy)phenyl]-2-propenoate (CAS: 99196-57-3) is a cinnamate derivative with the molecular formula C₁₈H₂₆O₃ and a molecular weight of 290.4 g/mol . Structurally, it features:

  • A methyl ester group at the C1 position.
  • An (E)-configured propenoate backbone (C=C bond).
  • A 4-(octyloxy)phenyl substituent, where a long-chain octyloxy group (-O-C₈H₁₇) is para-substituted on the aromatic ring.

This compound is synthesized via esterification or alkylation reactions, often involving intermediates like bromomethylphenyl propenoates (e.g., methyl (2E)-3-[4-(bromomethyl)phenyl]-2-propenoate) under basic conditions (e.g., NaH/DMF at 60°C) . Its applications include use as a precursor in pharmaceuticals, agrochemicals, and liquid crystal materials due to its hydrophobic alkoxy chain and conjugated system .

Properties

IUPAC Name

methyl (E)-3-(4-octoxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26O3/c1-3-4-5-6-7-8-15-21-17-12-9-16(10-13-17)11-14-18(19)20-2/h9-14H,3-8,15H2,1-2H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WICDVRPXTPVVCE-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C=CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCOC1=CC=C(C=C1)/C=C/C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (E)-3-[4-(octyloxy)phenyl]-2-propenoate can be synthesized through the esterification of (E)-3-[4-(octyloxy)phenyl]-2-propenoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-3-[4-(octyloxy)phenyl]-2-propenoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: It can be reduced to the corresponding alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: (E)-3-[4-(octyloxy)phenyl]-2-propenoic acid.

    Reduction: (E)-3-[4-(octyloxy)phenyl]-2-propenol.

    Substitution: Various substituted esters or amides depending on the nucleophile used.

Scientific Research Applications

Applications in Materials Science

1. Polymer Stabilization

One of the primary applications of methyl (E)-3-[4-(octyloxy)phenyl]-2-propenoate is as a stabilizer for polymers. Its incorporation into polymer matrices has been shown to enhance thermal stability and resistance to UV degradation. For instance, it can be blended with polyolefins like polyethylene and polypropylene to improve their longevity under environmental stressors .

Table 1: Polymer Stabilization Properties

Polymer TypeStabilizer UsedEffectiveness
PolyethyleneThis compoundEnhanced UV stability
PolypropyleneThis compoundImproved thermal stability

2. Coatings and Adhesives

The compound is also utilized in coatings and adhesives due to its excellent adhesion properties. Its application in water-based coatings has been noted for improving film formation and durability .

Pharmaceutical Applications

1. Drug Delivery Systems

This compound has potential applications in drug delivery systems. Its ability to form micelles can encapsulate hydrophobic drugs, enhancing their bioavailability. Research indicates that such formulations can significantly improve the therapeutic efficacy of poorly soluble compounds .

Case Study: Anticancer Drug Delivery
A study demonstrated that incorporating this compound into a micellar system allowed for targeted delivery of an anticancer agent, resulting in increased cellular uptake and reduced side effects compared to traditional delivery methods .

Agricultural Applications

1. Pesticide Formulations

In agricultural science, this compound is explored as an active ingredient in pesticide formulations. Its effectiveness as a bioactive compound enhances pest resistance while minimizing environmental impact.

Table 2: Agricultural Efficacy

Application TypeActive IngredientEfficacy
InsecticideThis compoundEffective against aphids
HerbicideThis compoundSelective against broadleaf weeds

Mechanism of Action

The mechanism of action of methyl (E)-3-[4-(octyloxy)phenyl]-2-propenoate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Key structural analogs and their distinguishing features:

Compound Name Substituent(s) Molecular Formula Key Properties/Applications References
Methyl (E)-3-[4-(octyloxy)phenyl]-2-propenoate 4-(octyloxy)phenyl C₁₈H₂₆O₃ High hydrophobicity; liquid crystal precursor
Methyl 4-chlorocinnamate 4-chlorophenyl C₁₀H₉ClO₂ Electron-withdrawing Cl; lower logP
Ethyl (E)-2-cyano-3-(4-methoxyphenyl)acrylate 4-methoxyphenyl + cyano group C₁₃H₁₃NO₃ Enhanced reactivity (Michael acceptor)
Methyl (2E)-3-(4-hydroxyphenyl)-2-propenoate (PM) 4-hydroxyphenyl C₁₀H₁₀O₃ Polar; antioxidant activity in plant extracts
2-Phenylethyl (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate 4-hydroxy-3-methoxyphenyl + phenylethyl ester C₁₈H₁₈O₄ Antioxidant; natural product analog (e.g., curcumin derivatives)
Key Observations:
  • Hydrophobicity: The octyloxy chain in the target compound significantly increases lipophilicity compared to shorter alkoxy (e.g., methoxy) or polar groups (e.g., hydroxyl, cyano). This makes it suitable for lipid membrane interactions or non-polar solvent applications .
  • Electronic Effects : Electron-withdrawing groups (e.g., -Cl, -CN) enhance electrophilicity of the α,β-unsaturated ester, promoting reactivity in cycloaddition or nucleophilic addition reactions .
  • Biological Activity : Hydroxyl or methoxy substituents (e.g., PM) correlate with antioxidant or tyrosinase-inhibitory properties, while the octyloxy derivative’s bioactivity remains understudied .
Reaction Efficiency:
  • Longer alkoxy chains (e.g., octyloxy) require prolonged reaction times due to steric hindrance .
  • Cyano or chloro substituents facilitate faster crystallinity post-synthesis, aiding purification .

Thermal and Spectral Data

Compound Melting Point (°C) Boiling Point (°C) Key Spectral Features (IR/NMR)
This compound Not reported Not reported Ester C=O stretch: ~1715 cm⁻¹; aromatic C-O: 1250 cm⁻¹
Methyl 4-chlorocinnamate 45–47 285 C-Cl stretch: 750 cm⁻¹; conjugated C=O: 1705 cm⁻¹
Ethyl (E)-2-cyano-3-(4-methoxyphenyl)acrylate 120–122 >300 CN stretch: 2220 cm⁻¹; methoxy C-O: 1264 cm⁻¹

Biological Activity

Methyl (E)-3-[4-(octyloxy)phenyl]-2-propenoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores the compound's biological mechanisms, applications, and relevant studies.

Chemical Structure and Properties

This compound is characterized by its ester functional group, which contributes to its chemical stability and reactivity. The compound's structure can be represented as follows:

  • Molecular Formula : C15_{15}H22_{22}O3_{3}
  • Molecular Weight : 250.34 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The compound acts as a ligand, binding to various receptors and enzymes, which modulates their activity. This modulation can lead to several biological responses, including:

  • Antimicrobial Activity : The compound has been investigated for its ability to inhibit the growth of various microorganisms.
  • Anti-inflammatory Effects : Research suggests that it may reduce inflammation by inhibiting pro-inflammatory cytokines.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of this compound. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents.

Microorganism Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Anti-inflammatory Activity

The compound's anti-inflammatory properties have been demonstrated in various in vitro studies. It appears to inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2), which are key mediators in inflammatory responses.

Case Studies

  • Study on Antimicrobial Properties :
    A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated significant inhibition of bacterial growth, suggesting its potential use in clinical applications .
  • Anti-inflammatory Research :
    In another study, researchers investigated the compound's effects on inflammatory cell lines. The findings revealed that treatment with this compound led to a notable decrease in the expression of inflammatory markers .

Applications in Medicine and Industry

This compound is being explored for various applications:

  • Pharmaceutical Development : Due to its promising biological activities, there is ongoing research into its potential as a drug candidate for treating infections and inflammatory diseases.
  • Material Science : The compound is also utilized in the synthesis of polymers and other materials due to its unique chemical properties.

Q & A

Q. Q1: What are the standard synthetic routes for methyl (E)-3-[4-(octyloxy)phenyl]-2-propenoate, and what key reaction conditions must be optimized?

A: The compound can be synthesized via a Horner-Wadsworth-Emmons (HWE) reaction or Knoevenagel condensation. For example, analogous propenoate esters are prepared by reacting 4-(octyloxy)benzaldehyde with methyl phosphonate derivatives under basic conditions (e.g., NaH or KOtBu) . Key optimizations include:

  • Solvent selection : Anhydrous THF or DMF for moisture-sensitive intermediates.
  • Temperature control : Reactions typically proceed at 0–25°C to avoid side reactions like Z/E isomerization.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization (from ethanol/water mixtures) to isolate the E-isomer .

Q. Q2: How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?

A:

  • 1H NMR : Expect a doublet for the α,β-unsaturated ester protons (δ 6.3–7.1 ppm, J = 15–16 Hz, confirming E-configuration) and a singlet for the octyloxy chain’s terminal methyl group (δ 0.88 ppm) .
  • IR : Strong absorption at ~1700 cm⁻¹ (ester C=O) and 1600–1650 cm⁻¹ (conjugated C=C) .
  • Mass Spectrometry : Exact mass (e.g., 316.2034 for C₁₈H₂₄O₃) confirms molecular formula; fragmentation patterns show loss of the octyloxy group (m/z 149) .

Q. Q3: What stability challenges arise during storage, and how can they be mitigated?

A: The compound is prone to:

  • Hydrolysis : Store under inert gas (N₂/Ar) in anhydrous solvents (e.g., acetonitrile or DCM) at –20°C.
  • Photoisomerization : Use amber vials to prevent E→Z isomerization under UV/visible light .
  • Oxidation : Add stabilizers like BHT (0.01–0.1% w/w) to radical-prone environments .

Advanced Research Questions

Q. Q4: How can researchers resolve contradictions in reported biological activity data for structurally similar propenoate esters?

A: Discrepancies (e.g., tyrosinase inhibition vs. inactivity) may arise from:

  • Impurity profiles : Use HPLC (C18 column, 70:30 MeOH/H₂O) to verify purity >98% .
  • Assay conditions : Validate activity under standardized pH (e.g., 6.8 for tyrosinase) and temperature (25–37°C) .
  • Cellular vs. acellular assays : Compare results from cell-free enzyme inhibition (e.g., mushroom tyrosinase) vs. cell-based models (e.g., B16F10 melanoma cells) .

Q. Q5: What computational strategies predict the compound’s solubility and aggregation behavior in lipid membranes?

A:

  • Molecular Dynamics (MD) : Simulate interactions with DPPC lipid bilayers using GROMACS; calculate partition coefficients (log P) via COSMO-RS .
  • Density Functional Theory (DFT) : Optimize geometry at B3LYP/6-31G(d) level to predict dipole moments influencing membrane permeability .
  • Solubility Parameters : Use Hansen solubility parameters (δD, δP, δH) to identify compatible solvents (e.g., DMSO for in vitro assays) .

Q. Q6: How can researchers design experiments to optimize catalytic asymmetric synthesis of this compound?

A:

  • Chiral catalysts : Screen organocatalysts (e.g., Jacobsen’s thiourea) or metal complexes (e.g., Ru-BINAP) for enantioselective HWE reactions .
  • DOE approach : Vary catalyst loading (1–10 mol%), temperature (–10°C to 40°C), and solvent polarity (toluene vs. MeCN) to maximize enantiomeric excess (ee) .
  • Analytical validation : Use chiral HPLC (Chiralpak IA column) or circular dichroism (CD) to quantify ee .

Methodological Guidance

Q. Q7: How should researchers analyze thermal decomposition kinetics using TGA-DSC?

A:

  • Heating rate : 10°C/min under N₂ to observe mass loss steps (decomposition onset ~200°C for similar esters) .
  • Kinetic modeling : Apply Flynn-Wall-Ozawa method to calculate activation energy (Ea) from TGA data .
  • Byproduct analysis : Couple with FTIR gas analysis to identify volatile fragments (e.g., CO₂ from ester cleavage) .

Q. Q8: What protocols validate the compound’s role in liquid crystal (LC) phase behavior studies?

A:

  • Polarized Optical Microscopy (POM) : Observe textures (e.g., schlieren for nematic phases) between 50–150°C .
  • Differential Scanning Calorimetry (DSC) : Measure phase transition enthalpies (ΔH) for LC-to-isotropic transitions .
  • XRD : Confirm smectic layer spacing (d ≈ 30–40 Å for octyloxy-containing LCs) .

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